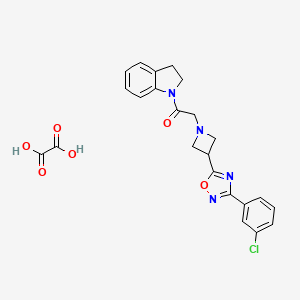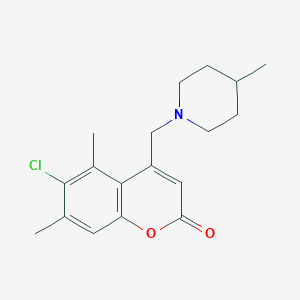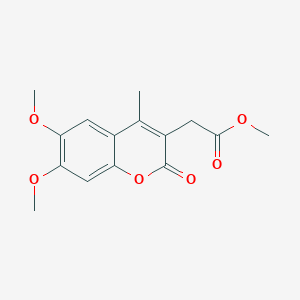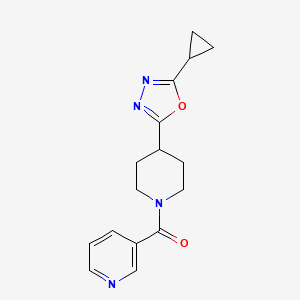
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, commonly known as OPN-305, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPN-305 is a selective antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which are important components of the innate immune system.
Wirkmechanismus
OPN-305 acts as a selective antagonist of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, which are important components of the innate immune system. These receptors are involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are released by injured or infected cells. By blocking the activation of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, OPN-305 can reduce the inflammatory response and prevent tissue damage.
Biochemical and Physiological Effects:
OPN-305 has been shown to have anti-inflammatory effects in various animal models of disease. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. OPN-305 can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
OPN-305 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly selective for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, which allows for specific modulation of the immune response. However, OPN-305 has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
OPN-305 has shown promising results in preclinical studies, and there are several future directions for its development as a therapeutic agent. One potential application is in the treatment of sepsis, a life-threatening condition that occurs when the body's immune response to infection becomes dysregulated. OPN-305 has also been investigated for its potential use in cancer immunotherapy, as N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4 are involved in the recognition of tumor-associated antigens. Additionally, OPN-305 may have applications in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.
Synthesemethoden
The synthesis of OPN-305 involves the reaction of 2-naphthalenesulfonic acid with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)naphthalene-1-sulfonic acid. This intermediate is then reacted with 3-(2-thienyl)-6-hydrazinopyridazine to form OPN-305.
Wissenschaftliche Forschungsanwendungen
OPN-305 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory properties and can modulate the immune system's response to infection. OPN-305 has been investigated in preclinical studies for the treatment of sepsis, rheumatoid arthritis, and other inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUXWDBBGSDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2512200.png)
![N-[[4-[3-(2,2,2-Trifluoroethoxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2512202.png)




![2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2512208.png)
